Odoratone: A Technical Guide for Researchers
Odoratone: A Technical Guide for Researchers
An In-depth Analysis of the Tetracyclic Triterpenoid from Azadirachta indica
This technical guide provides a comprehensive overview of Odoratone, a tetracyclic triterpenoid with notable insecticidal properties. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a hypothesized signaling pathway to stimulate further investigation into its mechanism of action.
Core Data Presentation
Odoratone is a natural compound isolated from the leaves of the neem tree, Azadirachta indica. Its fundamental molecular characteristics are summarized below.
| Property | Value | Citation |
| Molecular Formula | C30H48O4 | [1][2] |
| Molecular Weight | 472.7 g/mol | [2] |
| CAS Number | 16962-90-6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental procedures for the isolation, characterization, and biological evaluation of Odoratone.
Isolation and Characterization of Odoratone
The isolation of Odoratone from Azadirachta indica leaves involves a multi-step process of extraction and chromatographic separation. Its structural elucidation relies on modern spectroscopic techniques.
1. Plant Material Collection and Extraction:
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Fresh leaves of Azadirachta indica are collected and shade-dried.
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The dried leaves are pulverized into a fine powder.
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The powdered material is subjected to exhaustive extraction with methanol at room temperature.
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The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
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The crude methanolic extract is subjected to column chromatography over silica gel.
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The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions showing similar TLC profiles are pooled together.
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Odoratone-containing fractions are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
3. Structural Elucidation:
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The structure of the isolated Odoratone is determined using a combination of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the complete chemical structure and stereochemistry of Odoratone.
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Insecticidal Bioassay of Odoratone
The insecticidal activity of Odoratone has been demonstrated against mosquito larvae. A standard protocol for evaluating its larvicidal efficacy is provided below, based on World Health Organization (WHO) guidelines.
1. Test Organism:
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Late third or early fourth instar larvae of a susceptible mosquito species, such as Anopheles stephensi, are used for the bioassay.
2. Preparation of Test Solutions:
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A stock solution of Odoratone is prepared in a suitable solvent (e.g., ethanol or acetone).
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Serial dilutions of the stock solution are made to obtain a range of test concentrations.
3. Bioassay Procedure:
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25 larvae are placed in a beaker containing 250 ml of distilled or de-chlorinated water.
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The desired concentration of the Odoratone test solution is added to the water.
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Each concentration is tested in at least three replicates.
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A control group is run in parallel, containing the same volume of the solvent used for dilution without Odoratone.
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The beakers are maintained at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark photoperiod.
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Larval mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle.
4. Data Analysis:
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The percentage mortality for each concentration is calculated.
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The data is subjected to probit analysis to determine the lethal concentration required to kill 50% of the larvae (LC50). The LC50 value for Odoratone against Anopheles stephensi has been reported to be 154 ppm.[3]
Hypothesized Signaling Pathway and Mechanism of Action
The precise molecular mechanism by which Odoratone exerts its insecticidal effects has not yet been elucidated. However, based on the known modes of action of other insecticidal natural products, particularly those derived from neem, a plausible signaling pathway can be hypothesized. It is important to note that the following is a theoretical model and requires experimental validation.
Many insecticidal compounds, including azadirachtin (another prominent compound from neem), are known to act as insect growth regulators or neurotoxins. Odoratone, as a tetracyclic triterpenoid, may interfere with key physiological processes in insects.
Caption: Hypothesized signaling pathway for Odoratone's insecticidal action.
This proposed pathway suggests that Odoratone may initially bind to a specific receptor on the surface or within insect cells. This interaction could trigger a cascade of intracellular signaling events, leading to the modulation of downstream effector molecules. The ultimate physiological consequences could manifest as disruptions in insect growth and development, such as interference with the molting process, or as neurotoxic effects, leading to paralysis and death. Further research is necessary to identify the specific molecular targets and signaling pathways affected by Odoratone.
The following diagram illustrates a generalized workflow for the investigation of Odoratone, from its source to the evaluation of its biological activity.
Caption: Experimental workflow for Odoratone research.
